![molecular formula C22H14ClN3O2 B2470132 5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole CAS No. 478077-53-1](/img/structure/B2470132.png)

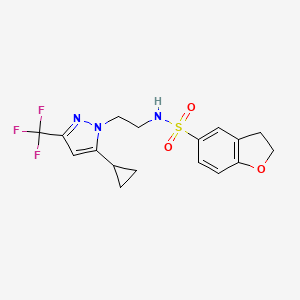

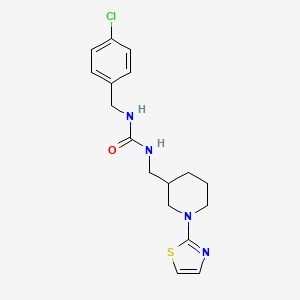

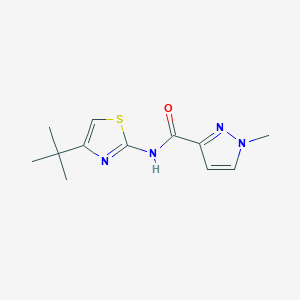

5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

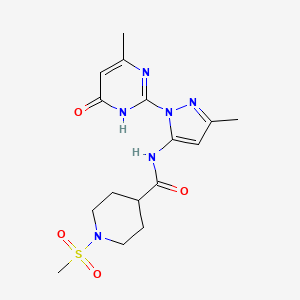

5-(2-Chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole, hereafter referred to as CPO, is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are a family of compounds that can be used as a precursor in the synthesis of a variety of biologically active compounds, such as pharmaceuticals and agrochemicals. CPO has a wide range of applications in the scientific research field due to its unique chemical structure and properties.

Applications De Recherche Scientifique

Synthesis Methods

- Microwave Irradiation Synthesis: A synthetic strategy involving the cyclization of 5-(4′-chlorophenyl)-2-furancarboxylic acid and aroyl hydrazines under microwave irradiation conditions, yielding high yields and simplifying the work-up procedure (Li Zheng, 2004).

Potential Anticancer Activity

- Apoptosis Induction: Identified as a novel apoptosis inducer, particularly against breast and colorectal cancer cell lines, and potentially targeting the IGF II receptor binding protein TIP47 (Han-Zhong Zhang et al., 2005).

Antibacterial and Antifungal Properties

Antibacterial and Antifungal Screening: Demonstrated in vitro antibacterial and antifungal activities against various microbial strains (P. Kulkarni et al., 2021).

Antibacterial Methanones: Novel methanones synthesized from oxadiazoles showed significant activity against bacterial strains like Bacillus subtilis and Staphylococcus aureus (N. P. Rai et al., 2010).

Molecular Docking and Pharmacophore Studies

- Antitubercular Activity: Molecular docking and pharmacophore studies to develop pyrrole derivatives as antitubercular agents, showing moderate to good activity against Mycobacterium tuberculosis (S. Joshi et al., 2015).

Novel Synthesis and Characterization

Novel Synthesis: Synthesis of oxadiazole derivatives for evaluating medicinal potentials, including antimicrobial and antioxidant activities (K. P. Chennapragada et al., 2018).

Crystal Structure Analysis: Study of crystal packing of oxadiazole derivatives, focusing on non-covalent interactions in their supramolecular architectures (Kartikay Sharma et al., 2019).

Antimicrobial and Cytotoxic Evaluation

Brine Shrimp Toxicity and Antimicrobial Activity: Evaluation of antimicrobial activity and toxicity towards brine shrimp (S. L. Machado et al., 2005).

Cytotoxicity against Cancer Cell Lines: Novel derivatives containing the 5-phenyl thiophene moiety showed anticancer properties against various cancer cell lines (V. Adimule et al., 2014).

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-3-(5-phenyl-2-pyrrol-1-ylfuran-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O2/c23-18-11-5-4-10-16(18)21-24-20(25-28-21)17-14-19(15-8-2-1-3-9-15)27-22(17)26-12-6-7-13-26/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKXGUDGHVNAST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C4=NOC(=N4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)